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Compound of Interest

(6-Butoxy-5-chloropyridin-3-
Compound Name:
yl)boronic acid

Cat. No.: B1522740

An In-Depth Technical Guide to (6-Butoxy-5-chloropyridin-3-yl)boronic acid for Advanced
Drug Discovery

Executive Summary: (6-Butoxy-5-chloropyridin-3-yl)boronic acid is a specialized
heterocyclic building block of significant interest to researchers in medicinal chemistry and drug
development. Its molecular structure, featuring a substituted pyridine ring, makes it a valuable
reagent for introducing this motif into complex organic molecules. This guide provides a
comprehensive overview of its core physicochemical properties, a detailed examination of its
synthesis, and a practical guide to its application in the Suzuki-Miyaura cross-coupling reaction
—a cornerstone of modern carbon-carbon bond formation. The protocols and mechanistic
insights herein are intended to provide senior scientists with the authoritative grounding
necessary for its effective utilization in pharmaceutical research and development programs.

Compound Identification and Physicochemical
Properties

(6-Butoxy-5-chloropyridin-3-yl)boronic acid is a stable, solid-state organoboron compound.
Its utility is primarily derived from the boronic acid functional group, which serves as a versatile
handle for palladium-catalyzed cross-coupling reactions. The butoxy and chloro substituents on
the pyridine ring allow for fine-tuning of steric and electronic properties, as well as providing
additional vectors for synthetic elaboration.
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Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Weight 229.47 g/mol [1][2]
Molecular Formula CoH13BCINOs [1][2]

CAS Number 1150114-71-8 [1]12]

, CCCCOC1=C(Cl)C=C(C=N1)B
Canonical SMILES [1]
(0)O
Typical Purity >95% [1]

| Storage Conditions | 2-8 °C, under inert atmosphere |[1] |

Caption: Chemical structure of (6-Butoxy-5-chloropyridin-3-yl)boronic acid.

Synthesis Strategy: Regioselective Borylation

The synthesis of substituted pyridinyl boronic acids is a critical process for creating bespoke
building blocks for drug discovery. Acommon and effective strategy involves a regioselective
halogen-metal exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.[3]
For the title compound, a plausible route begins with a suitably substituted pyridine precursor,
such as 3-bromo-5-chloro-6-butoxypyridine.

The rationale for this approach hinges on the differential reactivity of halogen atoms on the
pyridine ring, which can be exploited to direct the borylation to the desired position.[3] A lithium-
halogen exchange at a low temperature, for instance, can selectively generate a lithiated
pyridine intermediate, which is then quenched with a borate ester (e.g., triisopropyl borate) to
form the boronate ester. Subsequent acidic hydrolysis yields the final boronic acid.

Caption: Plausible synthetic workflow for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
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Boronic acids are indispensable reagents in synthetic chemistry, largely due to their role in the
Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This reaction forges a carbon-
carbon bond between an organoboron compound and an organohalide (or triflate) using a
palladium catalyst. Its widespread use in drug discovery is due to its high functional group
tolerance, stereospecificity, and generally mild reaction conditions.[5][6]

(6-Butoxy-5-chloropyridin-3-yl)boronic acid is specifically designed for this purpose,
enabling the direct installation of the 6-butoxy-5-chloropyridin-3-yl moiety onto an aryl,
heteroaryl, or vinyl scaffold. This is a powerful method for constructing biaryl and hetero-biaryl
structures, which are privileged motifs in many pharmacologically active molecules.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the
organohalide (R!-X), forming a Pd(ll) complex.

o Transmetalation: The boronic acid (R2-B(OH)z), activated by a base, transfers its organic
group (R?) to the palladium center, displacing the halide. The base (e.g., K2COs, Cs2CO03) is
crucial for forming a more nucleophilic boronate species, which facilitates this step.[4]

o Reductive Elimination: The two organic groups (R! and R?) on the palladium center couple
and are eliminated as the final product (R*-R?), regenerating the Pd(0) catalyst, which re-
enters the cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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